DL-胱氨酸二盐酸盐

描述

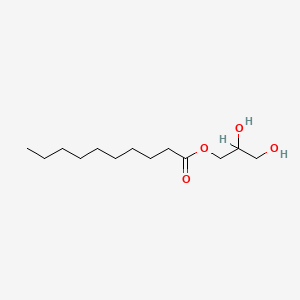

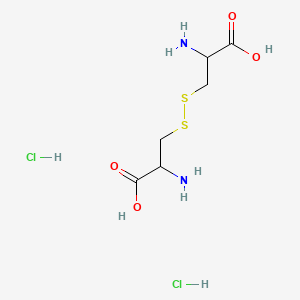

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a useful research compound. Its molecular formula is C6H12N2O4S2.ClH and its molecular weight is 276.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

食品补充剂和添加剂

DL-胱氨酸二盐酸盐用于食品补充剂和添加剂 {svg_1}. 一项研究建立了一种可靠且实用的方法,使用定量核磁共振 (qNMR) 测定食品补充剂和添加剂中的胱氨酸 {svg_2}. 该方法比传统的滴定法具有更高的灵敏度、精度和重现性 {svg_3}.

蛋白质结构和功能

DL-胱氨酸二盐酸盐对于研究蛋白质结构和功能至关重要 {svg_4}. 它可以用来在蛋白质中创建二硫键,有助于蛋白质复合物的形成和蛋白质结构的稳定 {svg_5}. 这在生物技术和制药研究中尤为重要 {svg_6}.

氧化还原化学

DL-胱氨酸二盐酸盐在氧化还原化学中起着至关重要的作用 {svg_7}. 它在细胞过程中的作用使其成为生物学和化学研究中广泛应用的宝贵工具 {svg_8}.

药物开发

DL-胱氨酸二盐酸盐用于药物开发 {svg_9}. 它在蛋白质结构、氧化还原化学和细胞过程中的作用使其成为开发新药的宝贵工具 {svg_10}.

营养研究

DL-胱氨酸二盐酸盐用于营养研究 {svg_11}. 它是生物系统的重要组成部分,它在蛋白质结构、氧化还原化学和细胞过程中的作用使其成为营养研究的宝贵工具 {svg_12}.

L-半胱氨酸的生物生产

DL-胱氨酸二盐酸盐用于L-半胱氨酸的生物生产 {svg_13}. L-半胱氨酸是一种蛋白氨基酸,在医药、食品、动物饲料和化妆品行业有着广泛的应用 {svg_14}.

作用机制

Target of Action

DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .

Mode of Action

DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .

Biochemical Pathways

DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .

Pharmacokinetics

It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .

Result of Action

The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .

属性

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904373 | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-63-7, 34760-60-6 | |

| Record name | L-Cystine, radical ion(1+), dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。